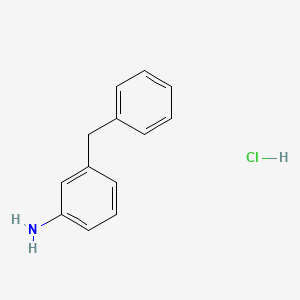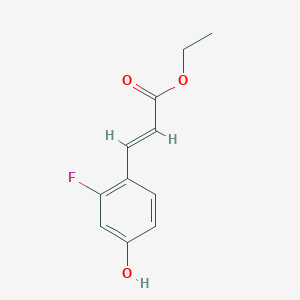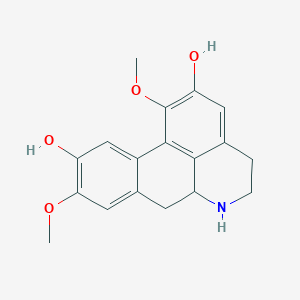
莱塔尼
描述
Laetanine is an alkaloid extracted from the herbs of Litsea laeta . It is a type of compound known as an alkaloid and is typically found in powder form . It has been found to exhibit antiplasmodial activity .
Molecular Structure Analysis
Laetanine has a molecular formula of C18H19NO4 and a molecular weight of 313.35 g/mol . It has been determined from chemical and spectroscopic analysis .
Physical And Chemical Properties Analysis
Laetanine is a powder that is derived from the herbs of Litsea laeta . It has a molecular weight of 313.35 g/mol . It is typically stored at 0-4°C for short term (days to weeks), or -20°C for long term (months) .
科学研究应用
化学成分和来源
- 莱塔尼分离:莱塔尼和其他化合物从 Phoebe tavoyana 的水提取物中分离出来。莱塔尼的化学结构是通过光谱数据确定的,标志着它首次从 Phoebe 属中分离 (T. Nguyen, Minh Tran Thi, & Linh Nguyen Thuy,2021)。
药用应用
- 抗疟疾活性:一项研究报告从 Phoebe tavoyana 的叶子中分离出莱塔尼和其他生物碱。虽然该研究主要集中在其他化合物上,但莱塔尼是被确定具有潜在生物活性的化合物之一 (H. Omar 等人,2020)。
生物技术研究
- 基质金属蛋白酶 9 的潜在抑制剂:莱塔尼被确定为 MMP-9 的非催化血红素蛋白结构域的潜在天然产物抑制剂。这一发现是使用量子力学片段分子轨道虚拟筛选方法做出的。莱塔尼显示出显着的结合亲和力,表明其在解决癌症侵袭和血管生成中的潜在用途 (Hocheol Lim 等人,2022)。
植物化学分析
- 生物碱分离:莱塔尼在对樟科植物 Alseodaphne corneri 的根部进行植物化学研究的过程中也被分离出来。该研究旨在了解该物种的化学成分,表明莱塔尼在各种植物中广泛存在 (S. Mohammad 等人,2013)。
未来方向
作用机制
Target of Action
Laetanine, a noraporphine alkaloid, has been identified as a potent natural product inhibitor of Matrix Metalloproteinase 9 (MMP-9) . MMP-9 is a calcium-dependent zinc-containing endopeptidase involved in multiple cellular processes, including cancer invasion, rheumatoid arthritis, and osteoarthritis . It plays a crucial role in degrading extracellular matrix proteins present in the tumor microenvironment and cartilage, and promoting angiogenesis .
Mode of Action
It is suggested that laetanine interacts with hotspot residues of the hemopexin domain of mmp-9 . This interaction could potentially inhibit the activity of MMP-9, thereby affecting the degradation of extracellular matrix proteins and angiogenesis .
Biochemical Pathways
Given its inhibitory action on mmp-9, it can be inferred that laetanine may influence the pathways related to extracellular matrix degradation and angiogenesis
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of Laetanine is currently unknown .
Result of Action
Given its inhibitory action on mmp-9, it can be inferred that laetanine may have potential anti-cancer and anti-arthritic effects by inhibiting the degradation of extracellular matrix proteins and angiogenesis .
属性
IUPAC Name |
1,9-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,10-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-22-15-7-10-5-12-16-9(3-4-19-12)6-14(21)18(23-2)17(16)11(10)8-13(15)20/h6-8,12,19-21H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQAEFLEDPPPFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC3C4=C2C(=C(C=C4CCN3)O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary biological target of Laetanine and how does it interact with this target?
A1: Laetanine has been identified as a potent inhibitor of the non-catalytic hemopexin domain of Matrix Metalloproteinase 9 (MMP-9) []. While the exact mechanism of interaction is not fully elucidated in the provided research, Laetanine is proposed to bind to hotspot residues within the hemopexin domain of MMP-9 []. This interaction disrupts the normal function of MMP-9, which is involved in the breakdown of extracellular matrix proteins and plays a role in conditions like cancer invasion and osteoarthritis [].
Q2: What is the molecular formula and weight of Laetanine?
A2: While the provided research articles do not explicitly state the molecular formula and weight of Laetanine, they do indicate its classification as a noraporphine alkaloid []. Based on this information and its chemical structure commonly depicted in literature, it can be deduced that Laetanine has the molecular formula C18H17NO4 and a molecular weight of 311.33 g/mol.
Q3: Are there computational chemistry studies on Laetanine's interaction with its target?
A4: Yes, Laetanine was identified as a potential MMP-9 inhibitor through a virtual screening workflow that employed quantum mechanical Fragment Molecular Orbital (FMO) calculations []. This approach, which included binding affinity predictions, proved superior to other methods like Glide docking scores and MM/PBSA in this study []. This suggests that FMO-based methods are promising for discovering potent natural product inhibitors like Laetanine [].
Q4: What is known about the pharmacokinetics (PK) of Laetanine, including its absorption, distribution, metabolism, and excretion (ADME)?
A4: The provided research does not provide specific details about the pharmacokinetic properties of Laetanine. Further investigation is needed to understand its ADME profile, which is crucial for evaluating its potential as a therapeutic agent.
Q5: Has Laetanine been tested in in vitro or in vivo models for efficacy against diseases like cancer or osteoarthritis?
A6: While Laetanine has been identified as a potential MMP-9 inhibitor through computational methods and its binding affinity for MMP-9 has been confirmed [], the provided research doesn't mention specific in vitro or in vivo studies evaluating its efficacy in disease models. Given the role of MMP-9 in cancer invasion, rheumatoid arthritis, and osteoarthritis [], further research is warranted to explore its therapeutic potential in these areas.
Q6: What is known about the toxicity and safety profile of Laetanine?
A6: The provided research does not include specific information on the toxicity or safety profile of Laetanine. Investigating these aspects is crucial for any potential therapeutic compound to ensure its safe use.
Q7: What analytical methods are used to identify and quantify Laetanine?
A8: Laetanine has been isolated and characterized using various chromatographic and spectroscopic techniques. Researchers have employed methods like column chromatography (CC), preparative thin layer chromatography (PTLC), and high-performance liquid chromatography (HPLC) for isolation and purification [, , ]. Structural elucidation often involves spectroscopic methods, including ultraviolet-visible spectroscopy (UV), infrared spectroscopy (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, including 1D and 2D NMR techniques [, , ].
Q8: What are the sources of Laetanine?
A9: Laetanine has been isolated from various plant species, particularly those belonging to the Lauraceae family. It was first identified in Litsea laeta [] and has since been found in other species like Phoebe tavoyana [, , , , ], Alseodaphne corneri [, ], and Polygonatum sibiricum []. Notably, the content of Laetanine and other phytochemicals can vary significantly between cultivated and wild-grown plants [], highlighting the importance of considering source material in research and potential applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




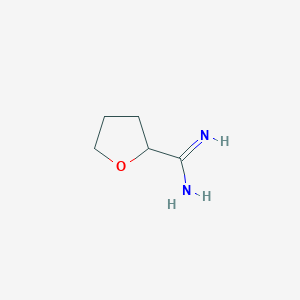
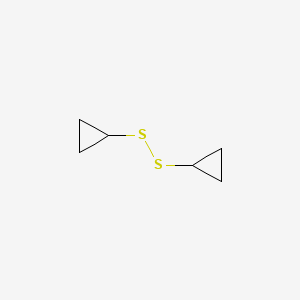

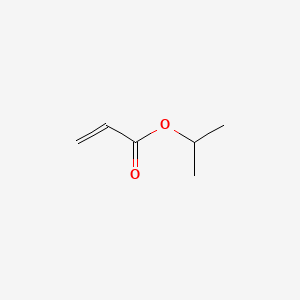

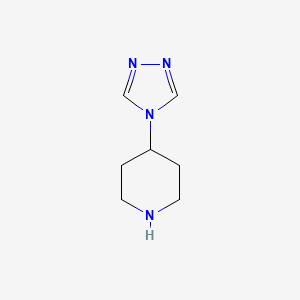
![4,6-Dibromo-1H-benzo[d]imidazole](/img/structure/B3029537.png)


![(4aR,7aS)-rel-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride](/img/structure/B3029542.png)
